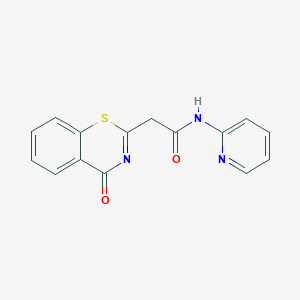

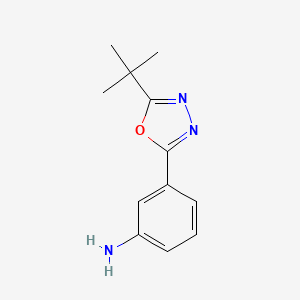

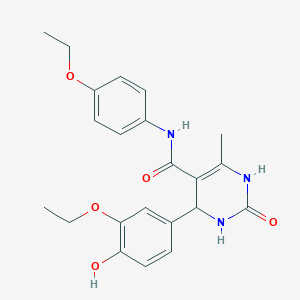

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide, also known as BTZ043, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential as an anti-tuberculosis drug.

科学的研究の応用

Synthesis and Pharmaceutical Importance

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide is part of a broader class of compounds known for their significant role in the synthesis of derivatives that possess a wide range of biological activities. These compounds serve as essential scaffolds for designing biologically active compounds, including anti-inflammatory, analgesic, bacteriostatic, fungistatic agents, and MAO inhibitors. Their synthesis often involves various acetamide derivatives and substituted pyridine derivatives to yield novel compounds with potential pharmaceutical applications (Amardeep, 2013).

Microwave-Assisted Synthesis

The microwave irradiation technique has facilitated the rapid synthesis of several 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide derivatives. This approach significantly reduces the reaction time and improves yield and purity. These derivatives exhibit a range of biological activities, such as COX-2 inhibition, cardiotonic effects for congestive heart failure treatment, and antibacterial and antitumor properties. The combination of heterocyclic substituted pyridines with 1,4-benzothiazines has shown potential in producing compounds with enhanced pharmacological activities (Ashok, Pallavi, Reddy, & Rao, 2006).

Structural Modification for Metabolic Stability

Research on structural modifications to improve metabolic stability has identified 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide derivatives as promising candidates. By replacing the benzothiazole ring with various 6,5-heterocycles, researchers aimed to reduce metabolic deacetylation, thereby enhancing the compounds' stability and potential efficacy as dual inhibitors of PI3Kα and mTOR, crucial targets in cancer therapy (Stec et al., 2011).

Antimicrobial and Antifungal Activities

The synthesis of new thiazole and pyrazole derivatives based on 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide has been explored, with some compounds demonstrating promising antimicrobial activities. These efforts contribute to the ongoing search for effective antimicrobial agents capable of addressing the challenge of resistant pathogens (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Intramolecular Cyclization

Studies have also focused on the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to the synthesis of 3-(heteroarylsulfanyl)- and 3-sulfanylpyridin-2(1H)-ones. This research opens new avenues for creating compounds with potential pharmacological applications, showcasing the versatility of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide derivatives in medicinal chemistry (Savchenko et al., 2020).

特性

IUPAC Name |

2-(4-oxo-1,3-benzothiazin-2-yl)-N-pyridin-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-13(17-12-7-3-4-8-16-12)9-14-18-15(20)10-5-1-2-6-11(10)21-14/h1-8H,9H2,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIWUOAGOVBNFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(S2)CC(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2882721.png)

![2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2882722.png)

![Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882723.png)

![N-[(1R)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2882733.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882736.png)

![2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2882741.png)